N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine
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Overview
Description
N-acetylglucosamine (GlcNAc) is the acetylated derivative of glucosamine (GlcN). It is an important component of proteoglycans, glycoproteins, glycosaminoglycans (GAGs), and other building units found in connective tissue .
Synthesis Analysis
A model describing the complete enzyme catalysed synthesis of N-acetylneuraminic acid (Neu5Ac) from N-acetyl-D-glucosamine (GlcNAc) is presented. It includes the combined reaction steps of epimerisation from GlcNAc to N-acetyl-D-mannosamine (ManNAc) and the aldol condensation of ManNAc with sodium pyruvate yielding Neu5Ac .
Molecular Structure Analysis
Molecular dynamics simulations and DFT calculations were performed for the demonstration of the structural dynamics and vibrational feature of N-Acetyl-d-glucosamine (NAG) in solution phase .
Chemical Reactions Analysis
In an in vitro anti-genotoxicity assay, human peripheral lymphocytes were exposed to GlcNAc or Acetyl Glucosamine at concentrations up to 50 mM. DNA damage was induced with hydrogen peroxide. GlcNAc, at all concentrations, showed a significant protective activity (P < 0.001) against hydrogen peroxide-induced DNA damage .
Physical and Chemical Properties Analysis
The molecular formula of this amino monosaccharide is C8H15NO6, and its molecular weight is 221.21. In general, it is a white and slightly sweet powder that melts at 221 °C. The solubility of GlcNAc is 25% in water, and 1% aqueous solutions are colorless and clear .
Scientific Research Applications
Molecular Mechanisms and Therapeutic Applications
N-acetyl glucosamine, a derivative of glucosamine, plays a crucial role in the human body as a component of glycoproteins, proteoglycans, and glycosaminoglycans. Studies have highlighted its anti-oxidant and anti-inflammatory activities, which contribute to its therapeutic applications beyond osteoarthritis relief, including potential benefits in treating cardiovascular disease, neurological deficits, skin disorders, and cancer through the modulation of inflammatory responses, particularly via Nuclear Factor-κB (NF-κB) pathways (Razieh Dalirfardouei, G. Karimi, & K. Jamialahmadi, 2016).
Molecular Imaging for Cancer Detection
Glucosamine has been proposed as a safe agent for detecting cancer using the chemical exchange saturation transfer (CEST) MRI technique. Its sensitivity to different frequency regions of irradiation has been evaluated, showing significant CEST effects that could be attributed to various phosphorylated products of glucosamine, indicating its potential for clinical molecular imaging to detect metabolically active tumors (M. Rivlin & G. Navon, 2020).
Biochemical Characterization and Industrial Applications
N-acetyl-D-glucosamine is valuable for medical, agricultural, biofuel, and food industries. The efficient production of N-acetyl-D-glucosamine from chitin has been demonstrated using enzymes from Streptomyces alfalfae, with potential applications in chitin conversion for industrial purposes. The enzyme exhibited broad substrate specificity and high conversion rates, making it a promising candidate for various industrial applications (C. Lv et al., 2019).
Chemical Modification of Materials
Studies on the chemical modification of silk fibroin with N-acetyl-chito-oligosaccharides reveal insights into the interaction between glucosamine derivatives and materials. The modification process involves the reaction of silk fibroin with activated oligosaccharides, highlighting the potential of glucosamine derivatives in developing new materials with enhanced properties (Y. Gotoh et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-UXHCRGDASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)N[13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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